molecular formula C3H7Cl2N B1425160 3-Chloroazetidine hydrochloride CAS No. 313468-63-2

3-Chloroazetidine hydrochloride

Cat. No. B1425160
CAS RN: 313468-63-2
M. Wt: 128 g/mol
InChI Key: HLUFCDPBADCYAI-UHFFFAOYSA-N
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Description

3-Chloroazetidine hydrochloride (CAH) is a chemical compound with the molecular formula C3H6ClN. It is a colorless solid and is mainly used in scientific experiments. The IUPAC name for this compound is 3-chloroazetidine hydrochloride .


Molecular Structure Analysis

The molecular weight of 3-Chloroazetidine hydrochloride is 128 . The InChI code for this compound is 1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloroazetidine hydrochloride are not available, azetidines are known to be involved in various chemical reactions. They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

3-Chloroazetidine hydrochloride is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

3-Chloroazetidine hydrochloride: is a valuable building block in organic synthesis due to its four-membered ring structure which imparts significant ring strain. This strain makes it an ideal candidate for ring-opening reactions, which are useful in synthesizing a variety of complex organic molecules. Its reactivity can be harnessed to create novel compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 3-Chloroazetidine hydrochloride serves as a key intermediate in the synthesis of azetidine-containing compounds. These structures are found in several bioactive molecules and pharmaceuticals, such as antihypertensive agents and kinase inhibitors. The azetidine ring is a common motif in drug design, offering a balance between stability and reactivity .

Materials Science

The application of 3-Chloroazetidine hydrochloride in materials science is linked to its potential use in polymer synthesis. The strained azetidine ring can participate in polymerization reactions, leading to the development of new materials with unique properties, such as enhanced durability or specific biocompatibility .

Analytical Chemistry

In analytical chemistry, 3-Chloroazetidine hydrochloride can be used as a standard or reagent in various chemical analyses. Its well-defined structure and reactivity make it suitable for use in method development and validation, particularly in chromatography and spectroscopy .

Chemical Engineering

3-Chloroazetidine hydrochloride: finds its role in chemical engineering primarily as a reactant or intermediate in the synthesis of larger scale chemicals. Its reactive nature allows for its incorporation into various chemical processes, optimizing production pathways for efficiency and yield .

Environmental Applications

While direct applications of 3-Chloroazetidine hydrochloride in environmental science are not extensively documented, its derivatives could potentially be explored for environmental remediation. For example, its incorporation into sensors or absorbents for pollutant detection and capture is a possible area of research .

Safety and Hazards

3-Chloroazetidine hydrochloride is classified as acutely toxic, harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-chloroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUFCDPBADCYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692971
Record name 3-Chloroazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313468-63-2
Record name 3-Chloroazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroazetidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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